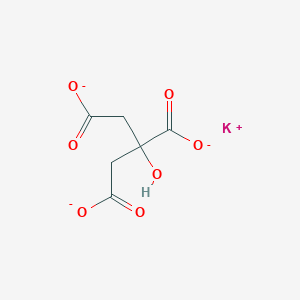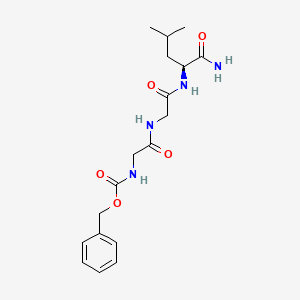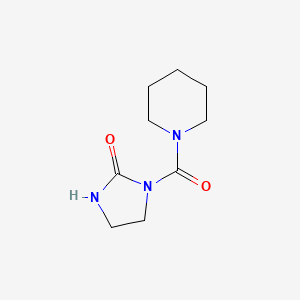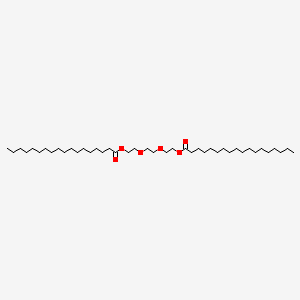
Pentyl o-anisate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl o-anisate, also known as pentyl 2-methoxybenzoate, is an organic compound with the molecular formula C13H18O3. It is an ester derived from pentanol and o-anisic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentyl o-anisate can be synthesized through the esterification of o-anisic acid with pentanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Pentyl o-anisate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of o-anisic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Major Products Formed:
- Hydrolysis: o-Anisic acid and pentanol
- Transesterification: New esters depending on the alcohol used
- Reduction: Corresponding alcohol
Applications De Recherche Scientifique
Pentyl o-anisate has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in olfactory studies and as a fragrance additive in various biological experiments.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Mécanisme D'action
The mechanism of action of pentyl o-anisate involves its interaction with olfactory receptors, leading to the perception of its pleasant aroma. On a molecular level, the ester bond in this compound can undergo hydrolysis, releasing o-anisic acid and pentanol, which may have their own biological activities .
Comparaison Avec Des Composés Similaires
Methyl o-anisate: An ester derived from methanol and o-anisic acid, known for its similar aromatic properties.
Ethyl o-anisate: An ester derived from ethanol and o-anisic acid, also used in the fragrance industry.
Butyl o-anisate: An ester derived from butanol and o-anisic acid, with similar applications in fragrances.
Uniqueness: Pentyl o-anisate stands out due to its specific chain length, which imparts a unique balance of volatility and stability, making it particularly suitable for use in long-lasting fragrances .
Propriétés
Numéro CAS |
22708-14-1 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
pentyl 2-methoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-7-10-16-13(14)11-8-5-6-9-12(11)15-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Clé InChI |
TYLMQMJLOUNOGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)


![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)





